REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5](SC(C)C)=[N:6][CH:7]=1.O[O:13][S:14]([O-:16])=O.[K+].C(=O)(O)[O-].[Na+].O1C[CH2:26][CH2:25][CH2:24]1>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:14]([CH:25]([CH3:26])[CH3:24])(=[O:16])=[O:13])=[N:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)SC(C)C
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
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OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CO
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was quenched with aqueous sodium bicarbonate
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Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
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Type
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CUSTOM
|
Details
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The crude product from the organic phase was chromatographed on silica gel eluting with 20% ethyl acetate in hexane
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=CC(=NC1)S(=O)(=O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |